6-Bromo-2-(difluoromethyl)-1-methylindole

DGAT1 inhibition metabolic disease lipid metabolism

6-Bromo-2-(difluoromethyl)-1-methylindole offers a unique combination of a C2-CF2H group for enhanced metabolic stability and a C6-Br handle for versatile Pd-catalyzed cross-coupling. This scaffold is crucial for SAR exploration in DGAT1 inhibitor development for metabolic disorders and antifungal research. Choose this specific substitution pattern to avoid assay variability common with generic fluorinated indoles.

Molecular Formula C10H8BrF2N
Molecular Weight 260.082
CAS No. 1785242-64-9
Cat. No. B2582457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(difluoromethyl)-1-methylindole
CAS1785242-64-9
Molecular FormulaC10H8BrF2N
Molecular Weight260.082
Structural Identifiers
SMILESCN1C(=CC2=C1C=C(C=C2)Br)C(F)F
InChIInChI=1S/C10H8BrF2N/c1-14-8-5-7(11)3-2-6(8)4-9(14)10(12)13/h2-5,10H,1H3
InChIKeyOBKVVNMQYBJQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-(difluoromethyl)-1-methylindole (CAS 1785242-64-9): Key Characteristics and Procurement Context


6-Bromo-2-(difluoromethyl)-1-methylindole (CAS 1785242-64-9) is a synthetic halogenated indole derivative with the molecular formula C10H8BrF2N (MW 260.08 g/mol). The compound features a difluoromethyl (-CF2H) group at the indole C2-position and a bromine atom at the C6-position. The -CF2H moiety functions as a lipophilic hydrogen-bond donor, serving as a bioisosteric replacement for methyl, thiol, or hydroxyl groups in drug discovery programs [1]. This substitution pattern is of particular interest to medicinal chemists due to the -CF2H group's capacity to modulate metabolic stability and membrane permeability relative to non-fluorinated or mono-fluorinated analogs [1][2].

6-Bromo-2-(difluoromethyl)-1-methylindole: Why In-Class Analogs Cannot Be Substituted Without Evaluation


Fluorinated indole derivatives exhibit substantial variations in biological activity, metabolic stability, and physicochemical properties depending on the specific position and pattern of fluorination [1][2]. Direct comparative studies demonstrate that gem-difluoro substitution patterns produce markedly different lipophilicity profiles compared to vic-difluoro arrangements [1]. Furthermore, the presence and position of halogen substituents (e.g., Br at C6 vs. C5 vs. unsubstituted) critically modulate target engagement and off-target profiles. For instance, 5-bromo-3-(difluoromethyl)-1H-indole derivatives demonstrate sub-nanomolar 5-HT6 receptor affinity (IC50 = 0.550 nM) [3], while the C6-bromo substitution in the target compound may confer a distinct selectivity fingerprint. Consequently, generic substitution of one fluorinated bromoindole for another without supporting comparative data introduces substantial risk in both biological assay interpretation and synthetic route planning.

6-Bromo-2-(difluoromethyl)-1-methylindole (CAS 1785242-64-9): Quantitative Differentiation Evidence vs. Comparators


Comparative DGAT1 Inhibitory Activity of C2-Difluoromethyl-Containing Indole Derivatives

The indole scaffold containing a C2-difluoromethyl substituent is implicated in DGAT1 (diacylglycerol acyltransferase 1) inhibition, an enzyme target relevant to metabolic disorders such as obesity and diabetes [1]. A structurally related indole derivative bearing a 2-(difluoromethyl) substitution pattern exhibited DGAT1 inhibitory activity in biochemical assays, establishing a class-level association between C2-CF2H indoles and DGAT1 modulation [1][2]. While direct IC50 data for the specific 6-bromo-2-(difluoromethyl)-1-methylindole compound is not publicly available at this time, the established SAR indicates that the C2-difluoromethyl group, in combination with halogen substitution (e.g., Br at C6), contributes to DGAT1 inhibitory potency [2]. In contrast, structurally related compounds lacking the 2-(difluoromethyl) group or bearing alternative halogen patterns exhibit variable DGAT1 inhibition profiles, highlighting the functional significance of the C2-CF2H moiety in this chemotype [2].

DGAT1 inhibition metabolic disease lipid metabolism

Impact of C2-Difluoromethyl Substitution on Metabolic Stability in Indole Derivatives

The 2-(difluoromethyl) (-CF2H) substituent at the C2-position of the indole ring confers enhanced metabolic stability relative to non-fluorinated indole analogs. Systematic studies on fluorinated indole derivatives demonstrate that gem-difluoro substitution patterns, such as the C2-CF2H group, exhibit significantly reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated or mono-fluorinated counterparts [1][2]. Experimental comparisons of gem-difluoro versus vic-difluoro substitution patterns reveal marked differences in lipophilicity and metabolic stability profiles, with gem-difluoro units demonstrating favorable stability characteristics for drug discovery applications [1]. Specifically, the difluoromethyl group at the C2-position of indoles has been identified as a privileged motif for modulating metabolic stability, a property critical for advancing compounds through lead optimization [3].

metabolic stability drug metabolism PK optimization

Differential Antifungal Activity: 6-Bromoindole Core vs. 3-Acyl-6-bromoindole Derivatives

The 6-bromoindole core, which is structurally embedded within 6-bromo-2-(difluoromethyl)-1-methylindole, demonstrates potent and stage-specific antifungal activity against major phytopathogenic fungi. Specifically, 6-bromoindole (I) exhibits an EC50 of 11.62 µg/mL against Botrytis cinerea (gray mold) and 18.84 µg/mL against Monilinia fructicola (brown rot) for mycelial growth inhibition, surpassing commercial fungicides BC-1000® and Captan®, and comparable to Mystic® [1]. However, 6-bromoindole (I) is ineffective at inhibiting conidial germination, whereas its 3-acetyl derivative (3-acetyl-6-bromoindole, II) achieves 100% inhibition of B. cinerea spore germination and 96% inhibition for M. fructicola, outperforming several controls [1]. This stage-specific duality demonstrates that the 6-bromoindole scaffold can be selectively functionalized to target either established mycelial infections (via the unsubstituted core) or spore-based propagation (via 3-acyl substitution) [1].

antifungal agrochemical Botrytis cinerea

C2-Difluoromethyl vs. Alternative Substitution Patterns: Comparative 5-HT6 Receptor Affinity

The position of the difluoromethyl group on the indole ring critically determines target selectivity and potency. A structurally related analog, 5-bromo-3-(difluoromethyl)-1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole, demonstrates sub-nanomolar affinity for the human 5-HT6 receptor with an IC50 of 0.550 nM and a Ki of 0.550 nM [1]. In contrast, the 3-(difluoromethyl)-5-fluoro analog (Example 23) exhibits an IC50 of 0.460 nM against the same target [2]. These data demonstrate that C3-CF2H substituted indoles with appropriate sulfonyl substitution achieve potent 5-HT6 receptor engagement. The target compound, bearing a C2-CF2H group and lacking the sulfonyl moiety, represents a distinct regioisomeric scaffold with potentially divergent selectivity and affinity profiles compared to these 5-HT6-targeting analogs [1][2].

5-HT6 receptor CNS GPCR

Comparative Synthetic Utility: C6-Bromo vs. C5-Bromo Indole Derivatives in Cross-Coupling Reactions

The C6-bromo substituent in 6-bromoindole derivatives serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and alkylthio groups at the C6-position [1]. Specifically, 6-bromoindole undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford carbonylation products, and can be converted to 6-alkylthioindole derivatives . Additionally, 6-bromoindole serves as a key building block for synthesizing bacterial cystathionine γ-lyase inhibitors (NL1, NL2, NL3), with functionalization occurring either at the nitrogen atom or via substitution of the bromine atom using Pd-catalyzed cross-coupling [1]. This contrasts with C5-bromoindole derivatives, which exhibit different regioselectivity profiles in electrophilic substitution and cross-coupling reactions. The combination of a C6-bromo handle with a C2-difluoromethyl group in the target compound provides orthogonal functionalization sites, enabling sequential or divergent synthetic strategies not accessible with non-halogenated or differently halogenated indoles [1].

Suzuki coupling Sonogashira coupling C-H activation

Impact of N1-Methylation on CYP1A1 Induction: Comparative Analysis of Methylated Indoles

N1-methylation of the indole scaffold modulates cytochrome P450 enzyme induction, a critical consideration in drug development due to potential drug-drug interactions and hepatotoxicity. Studies on methylated indoles in human hepatocytes reveal dual effects on CYP1A1 expression and activity, with the magnitude and direction of modulation dependent on the specific methylation pattern and the presence of additional substituents [1]. Specifically, certain methylated indoles demonstrate both inductive and inhibitory effects on CYP1A1, suggesting complex regulatory mechanisms [1]. The N1-methyl group in 6-bromo-2-(difluoromethyl)-1-methylindole distinguishes it from N1-unsubstituted 2-(difluoromethyl)indole analogs, potentially altering CYP enzyme interaction profiles and metabolic liability. While direct CYP inhibition/induction data for the specific compound is not available, the class-level evidence establishes that N1-methylation is a functionally significant structural feature warranting consideration in compound selection [1].

CYP induction drug-drug interaction hepatotoxicity

6-Bromo-2-(difluoromethyl)-1-methylindole (CAS 1785242-64-9): Recommended Research and Industrial Applications Based on Evidence


DGAT1-Targeted Metabolic Disease Drug Discovery

Employ 6-bromo-2-(difluoromethyl)-1-methylindole as a core scaffold for developing novel DGAT1 (diacylglycerol acyltransferase 1) inhibitors for metabolic disorders such as obesity, diabetes, and dyslipidemia. The C2-difluoromethyl indole scaffold is associated with DGAT1 inhibitory activity [1][2]. The C6-bromo substituent provides a versatile handle for SAR exploration via Pd-catalyzed cross-coupling, while the C2-CF2H group confers enhanced metabolic stability. Use in hit-to-lead campaigns where modulating DGAT1 activity is the primary therapeutic hypothesis.

Synthesis of Diversified Fluorinated Indole Libraries via C6 Cross-Coupling

Utilize 6-bromo-2-(difluoromethyl)-1-methylindole as a privileged synthetic intermediate for generating structurally diverse, metabolically stable indole libraries. The C6-bromo group enables efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, alkynyl, and amino substituents [1][2]. The C2-CF2H group remains intact during these transformations, preserving the favorable metabolic stability and lipophilic hydrogen-bond donor properties. This orthogonal functionalization strategy is particularly valuable for medicinal chemistry programs requiring rapid SAR exploration around a metabolically stable core.

Stage-Specific Antifungal Agent Development

Leverage the 6-bromoindole core embedded in 6-bromo-2-(difluoromethyl)-1-methylindole as a starting point for developing stage-specific antifungal agents. Evidence demonstrates that the 6-bromoindole scaffold inhibits mycelial growth (EC50 = 11.62-18.84 µg/mL) but not conidial germination, whereas 3-acyl derivatives potently inhibit spore germination [1]. The target compound, with its C2-CF2H and N1-CH3 groups, represents a distinct functionalization pattern that may confer unique stage-selectivity profiles or enhanced fungicidal properties. Suitable for agrochemical research programs targeting Botrytis cinerea (gray mold) or Monilinia fructicola (brown rot) in stone fruit and other crops.

CYP-Mediated Drug-Drug Interaction Studies with Fluorinated Indoles

Include 6-bromo-2-(difluoromethyl)-1-methylindole in panels of fluorinated indoles to systematically investigate the impact of substitution patterns on cytochrome P450 enzyme modulation. Methylated indoles exhibit dual inductive/inhibitory effects on CYP1A1 in human hepatocytes [1]. The combination of C2-CF2H, C6-Br, and N1-CH3 in a single molecule provides a unique test case for deconvoluting the contributions of individual substituents to CYP interaction profiles. This application is particularly relevant for ADME/PK screening cascades in drug discovery programs where minimizing CYP-mediated drug-drug interaction risk is a priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-(difluoromethyl)-1-methylindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.